molecular formula C20H14ClF3N2O2 B2606822 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946355-14-2

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2606822
CAS No.: 946355-14-2
M. Wt: 406.79
InChI Key: APPXOHCNUHMONV-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry. Dihydropyridines are known for their cardiovascular effects and are commonly used as calcium channel blockers .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The chlorobenzyl and trifluoromethylphenyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecule contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, two carbon-carbon double bonds, and one carbonyl group. It also has a chlorobenzyl group and a trifluoromethylphenyl group attached to the nitrogen atom of the dihydropyridine ring .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. The electron-rich dihydropyridine ring might be susceptible to electrophilic aromatic substitution reactions. The carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .

Scientific Research Applications

Synthetic Methodologies and Derivatives

The synthesis of complex organic molecules like "1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide" often involves multi-step synthetic routes that can include the formation of carboxamide derivatives, cyclization reactions, and the introduction of specific functional groups such as trifluoromethyl groups. For example, the work by Abdalha et al. (2011) discusses the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, illustrating the type of synthetic chemistry that could be applicable to the production of related dihydropyridine derivatives (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Potential Medicinal Chemistry Applications

Compounds within the dihydropyridine class often exhibit biological activity, making them subjects of interest in drug discovery and medicinal chemistry. The research by Schroeder et al. (2009) on the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily demonstrates the potential therapeutic applications of structurally related compounds. These endeavors highlight the exploration of dihydropyridine derivatives in the development of new therapeutic agents (Schroeder et al., 2009).

Material Science Applications

Beyond medicinal chemistry, the structural motifs found in "1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide" and related compounds can also be relevant in materials science, particularly in the synthesis of polymers with specific physical properties. Research by Hsiao, Yang, and Chen (2000) into the synthesis and properties of ortho-linked polyamides provides an example of how similar chemical frameworks can be utilized in the development of new materials with potential applications ranging from gas separation to electronic devices (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXOHCNUHMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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